molecular formula C16H13BrN2O3 B480785 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide CAS No. 434299-98-6

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide

Cat. No.: B480785
CAS No.: 434299-98-6
M. Wt: 361.19g/mol
InChI Key: WOUKGBSJAULXFF-UHFFFAOYSA-N
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a synthetic organic compound that features a complex structure combining an indole ring, a bromine atom, a formyl group, and a furylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Formylation: The formyl group is introduced at the 3-position of the indole ring through a Vilsmeier-Haack reaction, using DMF and POCl3.

    Acetamide Formation: The final step involves the reaction of the brominated, formylated indole with 2-furylmethylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

    Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)-N-(2-furylmethyl)acetamide.

    Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets in ways that might be beneficial for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the indole and furylmethyl groups.

Mechanism of Action

The mechanism by which 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The bromine and formyl groups could facilitate binding through hydrogen bonding or van der Waals interactions, while the indole ring might interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1H-indol-1-yl)-N-(2-furylmethyl)acetamide:

    2-(5-chloro-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical properties and biological activity.

    2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide: Contains a thienyl group instead of a furyl group, which might influence its reactivity and interactions.

Uniqueness

The presence of both the bromine and formyl groups in 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide makes it particularly versatile for chemical modifications and potential biological activities. The combination of these functional groups with the indole and furylmethyl moieties provides a unique scaffold for further research and development.

Properties

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKGBSJAULXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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